![molecular formula C11H15NO B2549411 1-(Furan-2-yl)-2-azaspiro[3.4]octane CAS No. 1851646-05-3](/img/structure/B2549411.png)

1-(Furan-2-yl)-2-azaspiro[3.4]octane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

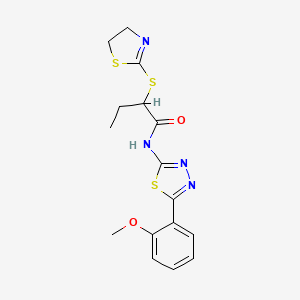

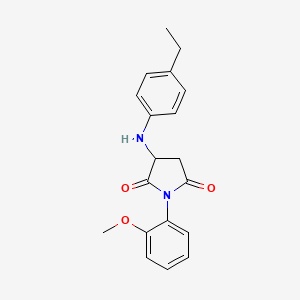

The compound “1-(Furan-2-yl)-2-azaspiro[3.4]octane” is a complex organic molecule that contains a furan ring and a spirocyclic structure . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Spirocyclic compounds are a class of organic compounds which have two or more rings connected by a single atom .

Synthesis Analysis

While specific synthesis methods for “this compound” are not available, furan compounds can be synthesized using the Paal–Knorr synthesis, a reaction used to synthesize substituted furans, pyrroles, or thiophenes from 1,4-diketones . Additionally, a series of furan-2-yl-substituted benzaldehyde analogs were synthesized via a reaction with the appropriate substituted benzaldehydes under acidic conditions .

Molecular Structure Analysis

The molecular structure of “this compound” would likely be complex due to the presence of the spirocyclic structure and the furan ring. The furan ring is an aromatic ring, meaning it has a cyclic, planar arrangement of atoms with a ring of resonance bonds .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. For example, the presence of the furan ring could influence properties such as polarity and reactivity .

Aplicaciones Científicas De Investigación

Peptide Synthesis

The compound "1-(Furan-2-yl)-2-azaspiro[3.4]octane" has not been directly mentioned, but research on closely related heterospirocyclic compounds demonstrates their utility in peptide synthesis. For example, the synthesis of methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate, a novel class of dipeptide synthons, illustrates the potential for such spirocyclic compounds in constructing complex peptides (Suter et al., 2000).

Synthetic Methodologies

Innovative synthetic routes have been developed for creating bridged morpholines and related structures from precursors like furan-2,5-dicarboxylic acid, demonstrating the synthetic versatility and potential applications of furan-derived spirocyclic compounds in medicinal chemistry and drug discovery (Zaytsev et al., 2016).

Drug Discovery

The construction of novel thia/oxa-azaspiro[3.4]octanes through robust and step-economic routes highlights their significance as multifunctional, structurally diverse modules for drug discovery (Li et al., 2013). Such compounds are envisaged to serve as versatile scaffolds in the development of new therapeutics.

Conformational Analysis

Conformational and structural analysis of 1-oxaspiro[2.5]octane derivatives, including 1-oxa-2-azaspiro[2.5]octane derivatives, provides insight into the steric and electronic effects influencing their reactivity and potential biological activity. Such analyses are crucial for understanding the fundamental properties that govern the behavior of these compounds in various chemical and biological contexts (Montalvo-González & Ariza-Castolo, 2012).

Organic Synthesis

Further, the development of a Pd-catalyzed dearomative azaspirocyclization method showcases the innovative approaches being pursued to synthesize 1-azaspirocycles, including those derived from furans, thereby expanding the toolbox available for constructing complex organic molecules with potential applications in drug development and beyond (Yanagimoto et al., 2021).

Mecanismo De Acción

Target of Action

The primary targets of 1-(Furan-2-yl)-2-azaspiro[3Furan-based compounds have been associated with chemotherapeutic behavior . They have been reported to exhibit antimicrobial, anticancer, antitumor, anti-inflammatory, and antitubulin activities .

Mode of Action

The exact mode of action of 1-(Furan-2-yl)-2-azaspiro[3Furan-based compounds are known to interact with biological targets due to their liposolubility, which allows them to cross cellular membranes and interact with biological targets .

Biochemical Pathways

The specific biochemical pathways affected by 1-(Furan-2-yl)-2-azaspiro[3Furan-based compounds are known to be involved in a variety of biochemical pathways due to their wide range of biological activities .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-(Furan-2-yl)-2-azaspiro[3Furan-based compounds are known to have good liposolubility, which can influence their absorption and distribution in the body .

Result of Action

The molecular and cellular effects of 1-(Furan-2-yl)-2-azaspiro[3Furan-based compounds have been reported to exhibit a range of biological activities, including antimicrobial, anticancer, antitumor, anti-inflammatory, and antitubulin activities .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 1-(Furan-2-yl)-2-azaspiro[3Furan-based compounds have been referred to as the “sleeping giants” of renewable intermediate chemicals, suggesting that they could be used safely in different applications .

Propiedades

IUPAC Name |

3-(furan-2-yl)-2-azaspiro[3.4]octane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-2-6-11(5-1)8-12-10(11)9-4-3-7-13-9/h3-4,7,10,12H,1-2,5-6,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNSHDXCAJGLLCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)CNC2C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-N-[2-(dimethylamino)ethyl]-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2549329.png)

![N-[3-bromo-5-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2549330.png)

![2-methyl-4H-furo[3,2-b]pyrrole-5-carbohydrazide](/img/structure/B2549331.png)

![N-[2-(1H-indol-3-yl)ethyl]-2-methoxyacetamide](/img/structure/B2549334.png)

![(2R)-N~1~-(3,4-dimethylphenyl)-N~2~-[(2-phenyl-1,3-thiazol-4-yl)methyl]pyrrolidine-1,2-dicarboxamide](/img/structure/B2549342.png)

![2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2549346.png)

![(5-Methylisoxazol-4-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2549347.png)

![N-(2-chlorobenzyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2549350.png)